molecular formula C9H10N4 B139633 2-methyl-3H-benzimidazole-5-carboximidamide CAS No. 147125-44-8

2-methyl-3H-benzimidazole-5-carboximidamide

Cat. No. B139633
M. Wt: 174.2 g/mol
InChI Key: ZXEVGZQMQGOIPR-UHFFFAOYSA-N
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Description

2-methyl-3H-benzimidazole-5-carboximidamide (MBC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is also known as a benzimidazole derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.

Scientific Research Applications

MBC has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. MBC has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease and as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of MBC is not fully understood, but it is believed to involve the inhibition of enzymes such as DNA polymerase and RNA polymerase. MBC has also been reported to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, MBC has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to various diseases.

Biochemical And Physiological Effects

MBC has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. MBC has also been reported to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Furthermore, MBC has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages And Limitations For Lab Experiments

MBC has several advantages for lab experiments, including its ease of synthesis, low cost, and broad spectrum of biological activities. However, MBC also has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy. Furthermore, MBC has not been extensively studied in vivo, and its toxicity profile is not well-known.

Future Directions

There are several future directions for research on MBC. One direction is to investigate its potential use as a diagnostic agent for Alzheimer's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future research could focus on improving the solubility and bioavailability of MBC, as well as its toxicity profile. Finally, MBC could be further investigated for its potential use in combination therapy with other drugs to enhance its efficacy.
Conclusion:
In conclusion, 2-methyl-3H-benzimidazole-5-carboximidamide is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MBC and to develop it as a therapeutic agent for various diseases.

Synthesis Methods

MBC can be synthesized using various methods, including the reaction of 2-methylbenzimidazole with cyanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-methylbenzimidazole with carbonyl diimidazole in the presence of a base. The yield of MBC can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

properties

CAS RN

147125-44-8

Product Name

2-methyl-3H-benzimidazole-5-carboximidamide

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

IUPAC Name

2-methyl-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C9H10N4/c1-5-12-7-3-2-6(9(10)11)4-8(7)13-5/h2-4H,1H3,(H3,10,11)(H,12,13)

InChI Key

ZXEVGZQMQGOIPR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=N)N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=N)N

synonyms

1H-Benzimidazole-5-carboximidamide,2-methyl-(9CI)

Origin of Product

United States

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